Diammonium adipate

Descripción

Significance in Advanced Materials Science Research

Diammonium adipate's primary significance in advanced materials science lies in its role as the direct precursor to Nylon 6,6 (polyhexamethylene adipamide). inference.org.uk This polymer is synthesized through the polycondensation of hexamethylenediamine (B150038) and adipic acid, which first react to form hexamethylene diammonium adipate (B1204190), or nylon salt. inference.org.ukwikipedia.org This salt is then subjected to polymerization, where the removal of water drives the formation of the long polyamide chains. inference.org.uk

Nylon 6,6 is a commercially vital engineering polymer renowned for its exceptional balance of properties, including high strength, toughness, stiffness, and resistance to abrasion and chemicals. inference.org.ukwikipedia.org These characteristics make it suitable for a wide array of applications, from fibers for textiles and carpets to injection-molded components for the automotive and consumer goods industries. inference.org.uk

Research in this domain is not static. Current investigations focus on:

Polymer Modification: Enhancing the intrinsic properties of Nylon 6,6 by incorporating various additives during the polymerization of the this compound salt. Modifiers like flame retardants and rubber are used to improve fire safety and impact resistance, respectively. inference.org.uk

Polymerization Kinetics: Studying the polymerization process itself, such as direct solid-state polymerization (DSSP), offers a route to high-quality products by avoiding the high temperatures associated with melt polymerization, thereby reducing thermal degradation. nih.govtandfonline.com Research into the solid forms (crystal structures and morphologies) of the nylon salt has shown that these factors can significantly influence the final polymer's melting point and mechanical properties. nih.gov

Relevance in Sustainable Chemical Production Methodologies

The production of this compound is intrinsically linked to its precursor, adipic acid. mdpi.com Traditionally, adipic acid is synthesized from petroleum-derived cyclohexane (B81311), a process that involves oxidation with nitric acid. upbiochemicals.com This conventional method is a major industrial source of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide. osti.goviges.or.jprsc.org This significant environmental drawback has spurred intensive research into greener, more sustainable production routes. upbiochemicals.comosti.gov

The focus of sustainable methodologies is the development of bio-based pathways that utilize renewable feedstocks. upbiochemicals.com These emerging technologies center on microbial fermentation to convert sugars, such as glucose derived from plant biomass, into adipic acid. upbiochemicals.comresearchgate.net This bio-based adipic acid can then be reacted with ammonia (B1221849) to produce this compound.

Comparison of Adipic Acid Production Pathways

| Feature | Conventional Petrochemical Route | Emerging Bio-based Route |

|---|---|---|

| Feedstock | Petroleum-derived cyclohexane upbiochemicals.com | Renewable resources (e.g., glucose, lignocellulose) upbiochemicals.com |

| Key Process | Oxidation with nitric acid upbiochemicals.com | Microbial fermentation upbiochemicals.comresearchgate.net |

| Primary Byproduct Concern | Nitrous Oxide (N₂O), a potent greenhouse gas iges.or.jprsc.org | Process-dependent, but generally avoids N₂O emissions researchgate.netdtu.dk |

| Sustainability | Based on non-renewable fossil fuels upbiochemicals.com | Based on renewable biomass, offering a path to a circular economy upbiochemicals.comqiboch.com |

Life cycle assessments indicate that bio-based adipic acid production can significantly lower greenhouse gas emissions compared to the fossil-based process, with reductions reported between 62% and 78%. dtu.dk These sustainable routes represent a critical step toward a greener chemical industry. upbiochemicals.com

Contemporary Research Trajectories and Challenges

The future of this compound production is closely tied to the successful commercialization of bio-based adipic acid. qiboch.com Contemporary research is heavily focused on overcoming the hurdles that prevent these green technologies from competing with well-established, cost-effective petrochemical processes. polimi.it

Key research trajectories include:

Metabolic Engineering: Scientists are engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to optimize artificial metabolic pathways for adipic acid production. mdpi.comresearchgate.netnih.gov This involves identifying and engineering enzymes and solving metabolic constraints to improve the efficiency of converting renewable feedstocks into the target chemical. nih.gov

Process Optimization: A major challenge is achieving industrially relevant production levels. Research aims to improve key bioprocess metrics such as product yield (grams of product per gram of feedstock), titer (concentration of product in the fermentation broth), and volumetric productivity (rate of product formation). biofueljournal.com Techno-economic analyses show that direct fermentation pathways have high potential to become cost-competitive with and environmentally superior to fossil-based production once these metrics are optimized. biofueljournal.combiofueljournal.com

Feedstock Diversification: Research is exploring the use of various renewable feedstocks, including glucose, glycerol (B35011), and components of lignocellulosic biomass, to enhance the economic and environmental viability of bio-production. upbiochemicals.comnih.gov Some studies have even demonstrated the bioconversion of waste PET plastic into adipic acid, offering a novel upcycling route. acs.org

Despite promising results, significant challenges remain. Scaling up production from the laboratory to an industrial scale, ensuring consistent quality and yield, and competing on price with conventional adipic acid are critical obstacles to overcome. qiboch.comlucintel.com The development of robust and efficient biocatalysts and purification processes is essential for the future of sustainable this compound and the advanced materials derived from it. nih.govresearchgate.net

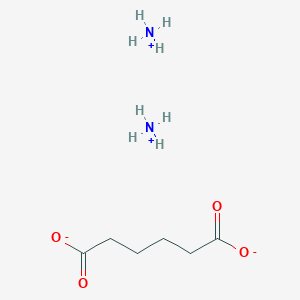

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

diazanium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-04-9 (Parent) | |

| Record name | Diammonium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889466 | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3385-41-9, 19090-60-9 | |

| Record name | Diammonium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipic acid, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH76YE3HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Pathways and Methodological Advancements

Bio-based Synthesis Routes for Diammonium Adipate (B1204190) and Precursors

The shift towards a bio-based economy has spurred intensive research into microbial systems for the production of adipic acid, which can be readily neutralized to form diammonium adipate. These routes utilize renewable feedstocks, offering a more sustainable alternative to petrochemical-based methods.

Fermentation Broth-based Production of Adipic Acid and this compound

The cornerstone of bio-based adipic acid production is microbial fermentation, a process that converts renewable feedstocks into valuable chemicals. Genetically engineered microorganisms are cultured in fermentation broths, where they metabolize sugars or other carbon sources to produce adipic acid. energytianli.com The choice of feedstock is critical, with options ranging from glucose and glycerol (B35011) to more complex biomass-derived materials like sugarcane bagasse and corn stover. 3m.comgoogle.com

Two primary biochemical strategies have emerged for adipic acid biosynthesis: direct fermentation to adipic acid and a two-step approach involving fermentation to an intermediate like muconic or glucaric acid, followed by chemical hydrogenation. google.com The direct fermentation route often results in a fermentation broth containing this compound, especially when ammonia (B1221849) is used for pH control during the fermentation process. stackexchange.comresearchgate.net

From this this compound-containing broth, adipic acid can be recovered through processes such as distillation under super-atmospheric pressure. This method separates water and ammonia, leaving a liquid bottoms product rich in adipic acid. stackexchange.com Subsequent cooling and crystallization can then yield substantially pure adipic acid. stackexchange.comresearchgate.net This integration of fermentation and downstream processing is a key aspect of developing economically feasible bio-production routes.

Microbial and Bioprocess Performance Optimization in Bio-Adipic Acid Synthesis

Significant advancements in metabolic engineering and bioprocess optimization have been pivotal in enhancing the efficiency of bio-adipic acid production. The primary focus has been on engineering robust microbial chassis, predominantly Escherichia coli and Saccharomyces cerevisiae, to maximize the conversion of feedstock to adipic acid. researchgate.netwikipedia.org

One of the most successful strategies has been the reconstruction of heterologous metabolic pathways, such as the reverse adipate-degradation pathway (RADP) from Thermobifida fusca, in E. coli. This involves introducing and optimizing the expression of key enzymes to create a functional pathway for adipic acid synthesis. Further enhancements have been achieved by identifying and overexpressing rate-limiting enzymes and eliminating competing metabolic pathways to direct more carbon flux towards the desired product. google.com For instance, deleting the succinate-CoA ligase gene promotes the accumulation of succinyl-CoA, a crucial precursor for adipic acid synthesis in the RADP.

Bioprocess optimization plays an equally critical role in maximizing titers and yields. Fed-batch fermentation is a widely employed technique that allows for the controlled feeding of substrates, preventing substrate inhibition and maintaining optimal conditions for microbial growth and production. fda.gov Optimization of fermentation parameters such as temperature, pH, aeration, and the choice of neutralizing agents are crucial for achieving high production levels. stackexchange.comgoogle.com Through a combination of these metabolic engineering and bioprocess optimization strategies, researchers have reported adipic acid titers reaching up to 68.0 g/L in fed-batch fermentations with engineered E. coli.

| Engineered Microorganism | Metabolic Strategy | Fermentation Mode | Adipic Acid Titer (g/L) | Reference |

| Escherichia coli | Reconstruction of reverse adipate-degradation pathway (RADP), elimination of competing pathways | Fed-batch | 68.0 | |

| Escherichia coli | Introduction of key enzymes from RADP, precursor supply balancing | Fed-batch | 22.3 | google.comfda.gov |

| Escherichia coli (from 6-hydroxyhexanoic acid) | Expression of chnD and chnE genes | Fed-batch | 15.6 | stackexchange.com |

| Candida tropicalis | Deletion of POX4 and overexpression of POX5 | Fed-batch | 12.1 | google.com |

| Saccharomyces cerevisiae | Construction of heterologous RADP | Fed-batch | 0.01009 | researchgate.netresearchgate.net |

Conversion of this compound in Integrated Biorefineries

The concept of the integrated biorefinery, where multiple value-added products are generated from biomass, provides a promising framework for the sustainable production of this compound and its derivatives. In this model, lignocellulosic biomass, such as agricultural residues, is fractionated into its primary components (cellulose, hemicellulose, and lignin), each of which can be converted into different products. 3m.comgoogle.com

Techno-economic and life-cycle assessments of such integrated biorefineries have shown their potential to reduce greenhouse gas emissions by up to 95% compared to conventional petrochemical processes. google.com The co-production of adipic acid with biofuels like bioethanol has also been demonstrated to lower the minimum selling price of the fuel, enhancing the economic viability of the entire operation. energytianli.com The valorization of all biomass components is key to the success of these integrated systems. google.com

Industrial and Chemical Synthesis Innovations

While bio-based routes offer a sustainable long-term vision, innovations in conventional chemical synthesis continue to improve the efficiency and environmental footprint of adipic acid production. Research is focused on developing greener catalysts, alternative feedstocks, and more controlled reaction conditions.

Traditional and Alternative Production Pathways for Adipic Acid (as a precursor)

The traditional and most widely used industrial method for adipic acid production is a two-step oxidation process starting from petroleum-derived cyclohexane (B81311). google.comgoogle.com In the first step, cyclohexane is oxidized with air to produce a mixture of cyclohexanol (B46403) and cyclohexanone, commonly known as KA oil. google.comgoogle.com This mixture is then oxidized in a second step using concentrated nitric acid to yield adipic acid. google.com While this process is well-established and scalable, it is associated with the emission of nitrous oxide (N₂O), a potent greenhouse gas. google.com

In response to the environmental concerns of the traditional route, several alternative chemical pathways are being explored:

Direct Oxidation of Cyclohexane: This approach aims to convert cyclohexane to adipic acid in a single step, often using alternative oxidants like molecular oxygen or hydrogen peroxide in the presence of various catalysts. energytianli.comgoogle.com This can potentially reduce the reliance on nitric acid and mitigate N₂O emissions.

Oxidation of Cyclohexene: Cyclohexene, which can be derived from the partial hydrogenation of benzene, presents another feedstock for adipic acid synthesis. wikipedia.org Oxidation with hydrogen peroxide under green conditions (e.g., solventless, low temperature) is an area of active research. wikipedia.org

Conversion of Biomass-Derived Molecules: Green chemistry routes are being developed to synthesize adipic acid from renewable platform molecules. For example, glucose can be catalytically converted to adipic acid via intermediates like glucaric acid. biosynth.comnih.govalfa-chemistry.com This pathway offers a direct link between renewable biomass and a key industrial chemical. biosynth.comnih.govalfa-chemistry.com

| Synthesis Pathway | Feedstock | Key Features | Reference |

| Traditional Two-Step Oxidation | Cyclohexane | Forms KA oil intermediate; uses nitric acid, generates N₂O | google.comgoogle.com |

| Direct Oxidation | Cyclohexane | Single-step conversion; uses alternative oxidants (O₂, H₂O₂) | energytianli.comgoogle.com |

| Cyclohexene Oxidation | Cyclohexene | Utilizes a different C6 feedstock; explores greener oxidants | wikipedia.org |

| Biomass Conversion | Glucose | Renewable feedstock; multi-step catalytic conversion | biosynth.comnih.govalfa-chemistry.com |

Controlled Salt Formation Methodologies (e.g., Hexamethylenethis compound)

This compound is a precursor to a more industrially significant salt, hexamethylenethis compound, commonly known as nylon 6,6 salt. This salt is the direct monomer used in the production of nylon 6,6, a major engineering thermoplastic. The precise control of the salt formation process is critical to ensure the production of high-quality polymer.

The formation of hexamethylenethis compound involves the neutralization reaction between adipic acid and hexamethylenediamine (B150038). energytianli.com A key requirement for this process is achieving a precise stoichiometric balance between the diacid and the diamine. stackexchange.com Any deviation from a 1:1 molar ratio can adversely affect the polymerization process and the molecular weight of the final nylon product. stackexchange.com

Industrial methodologies for controlled salt formation often involve the following steps:

Solution Preparation: Adipic acid and hexamethylenediamine are typically dissolved in water or an alcohol like methanol (B129727) to create solutions that can be accurately metered. energytianli.comgoogle.com

Mixing and Neutralization: The two solutions are mixed in a reactor under controlled temperature. The exothermic reaction is carefully managed. researchgate.net

pH Control: The pH of the resulting salt solution is continuously monitored and adjusted to ensure stoichiometric balance. This can be achieved by adding small amounts of either the diacid or the diamine as needed. google.comgoogle.com

Purification and Concentration: The nylon salt solution may be treated with activated carbon to remove color impurities. 3m.comgoogle.com It is then concentrated by evaporating water to a specific concentration, typically around 60-65%, before being sent to the polymerization reactors. 3m.comgoogle.com

The goal of these controlled methodologies is to produce a stable, high-purity aqueous solution of hexamethylenethis compound with a precise 1:1 molar ratio of the monomers, ready for the subsequent polycondensation step to form nylon 6,6. 3m.com

Enzymatic Synthesis of Adipate Derivatives

The pursuit of greener and more sustainable chemical processes has led to significant interest in enzymatic synthesis routes for adipate derivatives. Enzymes, particularly lipases, offer high selectivity and operate under mild conditions, presenting an alternative to traditional chemical catalysis which often requires harsh conditions and can lead to unwanted by-products. google.com

Research has demonstrated the successful use of immobilized lipases for the synthesis of various adipate esters. For instance, lipase (B570770) from Candida rugosa immobilized on layered double hydroxides (LDHs) has been effectively used as a biocatalyst for the green esterification of adipic acid and methanol. researchgate.net The immobilization enhances the enzyme's stability and reusability. researchgate.net Studies optimizing this process have found ideal conditions to achieve high yields of adipate esters, with key parameters being reaction time, temperature, and water activity. researchgate.net

Another prominent enzyme, Candida antarctica lipase B (CALB), often immobilized as Novozyme 435, is widely used for polycondensation reactions to create adipate-based polyesters. nih.gov This enzyme facilitates controlled synthesis at mild temperatures (around 50°C). nih.gov One-pot synthesis procedures have been developed using CALB to produce functional polymers like poly(glycerol adipate) macromers and PEGylated adipate copolymers, which have applications in areas like UV curing systems and drug delivery nanoparticles. nih.govmdpi.com The enzymatic route avoids the need for harsh reagents and multiple purification steps often associated with conventional polymer synthesis. mdpi.com

The table below summarizes findings from various studies on the enzymatic synthesis of adipate derivatives.

| Enzyme | Substrates | Product | Key Findings |

| Candida rugosa lipase (immobilized on LDHs) | Adipic acid, Methanol | Methyl adipate | Achieved up to 80% ester production under optimized conditions (2.5 h, 50°C). Immobilization improved stability. researchgate.net |

| Candida antarctica lipase B (CALB) | Glycerol, Divinyl adipate, Vinyl methacrylate | Methacrylate-functional poly(glycerol adipate) | A simple one-pot, one-step procedure yielded macromers suitable for UV crosslinking. mdpi.com |

| Candida antarctica lipase B (Novozyme 435) | Polyethylene glycol (PEG), Divinyl adipate (DVA) | Polyethylene glycol adipate (PEGA) | A controlled polycondensation at 50°C produced amphiphilic copolymers for nanoparticle formation. nih.gov |

| Candida antarctica lipase B (Novozyme 435) | Adipic acid, Methanol | Dimethyl adipate (DMA) | A statistical model predicted a maximum conversion yield of 97.6% under optimized conditions. researchgate.net |

Process Engineering and Optimization in this compound Production

Techno-economic and Environmental Feasibility Assessments

The industrial production of this compound is intrinsically linked to the manufacturing of its precursors, adipic acid and ammonia. Techno-economic analyses (TEAs) and life cycle assessments are crucial for evaluating the viability of production routes, especially for emerging bio-based pathways designed to compete with established petrochemical processes.

Traditional adipic acid synthesis is a significant source of nitrous oxide (N₂O), a potent greenhouse gas. researchgate.net Bio-based routes, utilizing fermentation of renewable feedstocks, offer a substantial reduction in greenhouse gas emissions. researchgate.net TEAs comparing fossil-based production to bio-based scenarios have shown that under optimal conditions, the minimum selling price of bio-based adipic acid can be significantly lower than its fossil-fuel-derived counterpart, with drastically reduced GHG emissions. researchgate.net However, the economic feasibility is highly sensitive to factors like feedstock cost, production scale, plant location, and process efficiencies. researchgate.net

Similarly, the production of the ammonia component is undergoing a green revolution. Conventional ammonia production via the Haber-Bosch process is energy-intensive and relies on fossil fuels. rsc.org Alternative pathways using "green hydrogen" from water electrolysis powered by renewable or nuclear energy can almost eliminate GHG emissions. rsc.org However, TEAs indicate that the levelized cost of green ammonia is currently several times higher than conventional ammonia, primarily due to the high cost of clean hydrogen production. rsc.org For these routes to become cost-competitive, the production cost of clean hydrogen needs to fall significantly. rsc.org

| Production Pathway | Key Economic Considerations | Key Environmental Considerations |

| Conventional Petrochemical Route | Dependent on volatile fossil fuel prices. | High energy consumption; significant N₂O and CO₂ emissions. researchgate.netrsc.org |

| Bio-based Adipic Acid + Conventional Ammonia | Feedstock cost, production scale, and process integration are key factors. researchgate.net | Reduces GHG emissions from adipic acid production but retains emissions from ammonia synthesis. researchgate.net |

| Bio-based Adipic Acid + Green Ammonia | High cost of clean hydrogen production is a major barrier. rsc.org | Potential for near-zero GHG emissions, offering a sustainable pathway. rsc.org |

Reaction Kinetics and Mechanistic Studies in Adipate Synthesis

Understanding the reaction kinetics and mechanisms is fundamental to designing and optimizing reactors for adipate synthesis. Studies have investigated the kinetics of both chemical and enzymatic esterification processes to produce adipate esters, which are structurally related to this compound.

In the enzymatic synthesis of dimethyl adipate from adipic acid and methanol using Candida antarctica lipase B, the reaction was found to follow a Ping-Pong Bi-Bi mechanism with inhibition by methanol. researchgate.net Kinetic parameters derived from such studies are essential for simulating reaction progress and optimizing reactor conditions to maximize conversion and yield. researchgate.net Similarly, kinetic modeling of enzymatic pentyl acetate (B1210297) synthesis showed that a high initial concentration of the acid could inhibit enzyme activity, highlighting the importance of substrate molar ratios. mdpi.com

For non-enzymatic pathways, the synthesis of adiponitrile (B1665535) from adipic acid and ammonia involves complex macrokinetics where neutralization is a rapid reaction influenced by both mass transfer and chemical kinetics. researchgate.net The subsequent dehydration steps are typically the rate-limiting part of the process. researchgate.net Kinetic investigations into related reactions, such as the saponification of ethyl adipate, have been modeled as competitive consecutive second-order reactions, providing a framework for understanding the stepwise nature of these transformations. acs.org

| Reaction System | Kinetic Model / Mechanism | Key Findings |

| Enzymatic esterification of adipic acid and methanol researchgate.net | Ping-Pong Bi-Bi with methanol inhibition | A statistical model predicted optimal conditions for a 97.6% conversion yield. researchgate.net |

| Ammoniation of adipic acid to adiponitrile researchgate.net | Macrokinetic study | Neutralization is a fast reaction, influenced by mass transfer and chemical kinetics. researchgate.net |

| Saponification of ethyl adipate acs.org | Competitive consecutive second-order reactions | Provides a model for understanding the kinetics of the reaction. acs.org |

| Transesterification of waste cooking oil using Zeolite-A mdpi.com | Pseudo-first-order kinetics | The synthesis method of the catalyst significantly impacts its activity and the reaction rate. mdpi.com |

Separation and Purification Processes in Fermentation Broths

When adipic acid and its diamine precursors are produced via fermentation, the resulting product is in a complex aqueous mixture. uop.edu.pk This fermentation broth contains the desired product at a low concentration along with intact microorganisms, cell debris, proteins, unused medium components, and other metabolic by-products. uop.edu.pk Effective separation and purification, often referred to as downstream processing, are critical and can be costly steps. researchgate.net

An integrated, multi-step process is typically required to isolate a high-purity product. frontiersin.org This process often begins with clarification steps to remove cells and large particles. pall.com Microfiltration (MF) and ultrafiltration (UF) are commonly employed for this purpose, effectively removing microorganisms and high-molecular-weight substances like proteins. frontiersin.orgresearchgate.net

Following initial clarification, chromatographic techniques, particularly ion exchange (IEX), are used to separate the target molecules from soluble impurities like other organic acids and inorganic salt ions. frontiersin.org The final steps usually involve concentration and crystallization to obtain the purified product, such as a nylon salt. frontiersin.org Throughout this process, optimizing parameters is crucial to maximize recovery rates and purity while minimizing waste and cost. frontiersin.org

| Separation Step | Purpose | Technologies Used | Typical Efficiency |

| Clarification | Removal of cells, cell debris, and suspended solids. | Microfiltration (MF), Centrifugation. frontiersin.orgpall.com | Bacterial eliminating rate ≥99.8%. frontiersin.org |

| Purification | Removal of soluble macromolecules (e.g., proteins, pigments). | Ultrafiltration (UF), Decolorization with activated carbon. frontiersin.org | Protein concentration ≤40 mg/L. frontiersin.org |

| Ion Separation | Removal of unwanted organic acids and inorganic ions. | Ion Exchange (IEX) Chromatography. frontiersin.orgresearchgate.net | High recovery yields of target molecules (e.g., 89-98%). frontiersin.org |

| Final Product Isolation | Concentration and isolation of the final pure product. | Evaporation, Crystallization. frontiersin.org | Purity of final crystallized salt >98-99%. frontiersin.org |

Solid-State Reaction Control and Catalysis in Nylon Salt Polymerization

This compound is a "nylon salt," a direct precursor for the synthesis of polyamide (nylon). After the initial polymerization in the melt phase, a process known as solid-state polymerization (SSP) is often used to achieve the high molecular weights required for demanding applications like engineering plastics. core.ac.uk SSP is conducted by heating the prepolymer powder or pellets in an inert atmosphere at a temperature below the polymer's melting point but above its glass transition temperature. researchgate.net

The kinetics of SSP are distinct from melt polymerization and are largely diffusion-controlled. core.ac.ukresearchgate.net The rate is limited by two main factors: the diffusion of the reactive chain end groups (amine and carboxylic acid) within the amorphous phase of the semi-crystalline polymer, and the efficient removal of the condensation by-product (water). core.ac.ukresearchgate.net

Several factors influence the rate of SSP. A surprising finding is that a higher starting molecular weight of the prepolymer leads to a faster reaction rate during SSP. core.ac.ukresearchgate.net Other critical parameters include the reaction temperature, time, and the particle size of the prepolymer. researchgate.net The reaction is also autocatalyzed by the acid end groups, meaning their mobility and concentration are key to controlling the polymerization rate. core.ac.uk

| Factor | Influence on Solid-State Polymerization (SSP) | Rationale |

| Temperature | Higher temperature increases the reaction rate. | Enhances the mobility of polymer chain ends and the diffusion of water. researchgate.net |

| Starting Molecular Weight | Higher starting molecular weight leads to a faster SSP rate. | Affects the concentration and distribution of reactive groups in the solid state. core.ac.ukresearchgate.net |

| Particle Size | Smaller particle size increases the reaction rate. | Reduces the diffusion path length for the removal of water by-product. researchgate.net |

| Catalysis | The reaction is autocatalyzed by acid end groups. | The diffusion of these groups is a rate-limiting step. core.ac.uk |

| Atmosphere | Requires an inert gas stream or vacuum. | Necessary for the efficient removal of the water condensate, driving the equilibrium towards polymerization. researchgate.net |

Crystallographic Investigations and Molecular Architecture

Single-Crystal X-ray Diffraction Studies of Diammonium Adipate (B1204190) Systems

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es This method has been instrumental in elucidating the structures of diammonium adipate and its analogs.

Studies on ammonium (B1175870) adipate have confirmed its crystal lattice parameters. researchgate.net For instance, research has determined the single-crystal X-ray data for ammonium adipate, providing a foundational understanding of its solid-state structure. researchgate.net

Furthermore, extensive crystallographic work has been conducted on a series of polymethylenediammonium adipates, which are structurally related to this compound. These compounds, often referred to as nylon salts, have the general formula [H₃N(CH₂)nNH₃]²⁺[OOC(CH₂)₄COO]²⁻. A notable study on hexamethylenethis compound (n=6), a key intermediate in nylon production, revealed its crystal structure. iucr.orgiucr.org This compound crystallizes in the monoclinic space group P2₁/c. iucr.org The structure of the adipate ion shows that the plane of each carboxylic group is tilted with respect to the plane of the carbon zigzag chain. iucr.org

The crystallographic data for a series of polymethylenediammonium adipates are presented in the table below:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Ethylenethis compound (2-6) | C₈H₁₈N₂O₄ | Monoclinic | P2₁/n | 5.55 | 10.82 | 11.86 | 129 |

| Tetramethylenethis compound (4-6) | C₁₀H₂₂N₂O₄ | Monoclinic | P2₁/c | 7.68 | 5.97 | 17.21 | 125.5 |

| Hexamethylenethis compound (6-6) | C₁₂H₂₆N₂O₄ | Monoclinic | P2₁/n | 5.57 | 15.48 | 9.07 | 114 |

| Octamethylenethis compound (8-6) | C₁₄H₃₀N₂O₄ | Monoclinic | P2₁/c | 5.40 | 6.72 | 20.97 | 94 |

Data sourced from Hirokawa, S., Ohashi, T., & Nitta, I. (1954). The crystal structure of some polymethylenediammonium adipates. I. Hexamethylenethis compound. Acta Crystallographica, 7(1), 87-91. iucr.org

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonds play a crucial role in defining the crystal structures of adipate salts, influencing their stability and properties. These interactions, along with other non-covalent forces, drive the self-assembly of molecules into well-defined supramolecular architectures. mdpi.com

In the crystal structure of hexamethylenethis compound, the component ions are linked by three distinct types of N-H···O hydrogen bonds, with lengths of 2.72 Å, 2.75 Å, and 2.88 Å. iucr.org These hydrogen bonds create a three-dimensional network that connects the diammonium cations and adipate anions both within the same layer and between adjacent layers. iucr.org The structure can be described as consisting of layers where the chains of both the diamine and diacid components are oriented parallel to each other. iucr.org

The strength and geometry of these hydrogen bonds are critical in the field of crystal engineering, as they can be used to design materials with specific structures and properties. researchgate.net

Polymorphism and Lattice Parameter Analysis in Polymethylenediammonium Adipates

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in materials science. The different polymorphs of a compound can exhibit distinct physical and chemical properties.

Investigations into polymethylenediammonium adipates have revealed interesting trends in their lattice parameters. iucr.org For the series with an even number of methylene (B1212753) groups in the diamine (ethylenediamine, tetramethylenediamine, hexamethylenediamine (B150038), and octamethylenediamine), it was observed that they crystallize in two distinct series based on their lattice parameters. iucr.org The 2-6 and 6-6 salts have comparatively large 'b' axis values, while the 4-6 and 8-6 salts have much smaller 'b' axis values. iucr.org This suggests a systematic variation in the crystal packing as the length of the polymethylene chain in the diammonium cation changes.

Further refinement of the hexamethylenethis compound structure has provided more precise lattice parameters and details of the molecular geometry. iucr.org It's also noted that this salt can exist as a dihydrate at or below room temperature, which has a different, triclinic crystal structure. iucr.org The study of such polymorphic and hydrated forms is crucial for controlling the properties of the final material.

Disorder Phenomena in Crystalline Adipate Salts

Disorder within a crystal lattice refers to the deviation from a perfect, ordered arrangement of atoms or molecules. This can manifest as positional disorder, where atoms or groups occupy multiple positions, or as dynamic disorder, involving molecular motion. rsc.org

In some crystalline adipate salts, disorder has been observed and characterized. For example, in the crystal structure of meso-1,2-diphenylethylenethis compound, the central fragment of the cation exhibits a 61:39 disorder. researchgate.net This means that this part of the molecule exists in two different orientations within the crystal lattice, with occupancies of 61% and 39%. researchgate.net

Disorder can also be induced by the presence of impurities. Studies on adipic acid have shown that certain additives can lead to the formation of disordered single crystals composed of slightly misaligned domains, rather than true twins. nih.gov This type of disorder can affect the physical properties of the crystals, such as their dissolution rates. nih.gov In some complex adipate salts, like sodium hydrogen adipate-adipic acid dihydrate, certain molecules can exhibit large mean-square nuclear displacements, which can be described in terms of anharmonicity and disorder. nih.gov

Correlations between Crystal Structure and Macroscopic Behavior in Materials Science

The macroscopic properties of a material are a direct consequence of its underlying crystal structure and the intermolecular interactions present. In the context of adipate-based materials, particularly polyamides like nylon, the crystal structure of the monomer salt precursor plays a significant role in the polymerization process and the properties of the resulting polymer.

The direct solid-state polycondensation (DSSP) of aliphatic nylon salts, such as hexamethylene diammonium dodecanoate, is highly influenced by the crystal structure of the salt. researchgate.net The polymerization reaction is often accompanied by a phenomenon known as solid-melt transition (SMT), where the reacting mass transitions to a molten state. researchgate.netmdpi.com This transition is linked to the formation of water during polycondensation, which hydrates the polar groups in the salt, disrupting the crystal structure. researchgate.net

The nature of the polyamide salt and its structural organization have been found to be critical in the occurrence of SMT. mdpi.com More organized and rigid networks of polar coordinating groups can lead to deviations from the typical SMT behavior. mdpi.com Therefore, understanding and controlling the crystal structure of the this compound and related salts is essential for managing the solid-state polymerization process and achieving desired polymer properties. The initial crystal structure can influence factors like byproduct diffusion and amine loss during the reaction. researchgate.net

Advanced Applications in Materials Science and Polymer Research

Role in Polyamide and Nylon Synthesis (e.g., Nylon 6,6 precursors)

The most significant industrial application related to adipates in polymer science is the synthesis of Polyamide 6,6, commonly known as Nylon 6,6. It is crucial to distinguish between diammonium adipate (B1204190) (the salt of adipic acid and ammonia) and hexamethylene diammonium adipate, the direct precursor for Nylon 6,6. Hexamethylene this compound, often referred to as "Nylon Salt," is formed in a condensation reaction between adipic acid and hexamethylenediamine (B150038). taylorandfrancis.comqiboch.com This salt formation is a critical intermediate step that ensures the precise 1:1 stoichiometric ratio of the diacid and diamine, which is essential for achieving a high molecular weight polymer. terrificscience.org

The synthesis of Nylon 6,6 from its salt precursor is a two-stage process:

Salification : Adipic acid and hexamethylenediamine are reacted in water to form an aqueous solution of the hexamethylene this compound salt. google.com This step allows for purification and ensures the equimolar balance of the amine and carboxylic acid functional groups. terrificscience.org

Polycondensation : The aqueous salt solution is concentrated and then transferred to a reactor or autoclave. Under conditions of high temperature (270°C–300°C) and pressure, a polycondensation reaction occurs. taylorandfrancis.comgoogle.com During this stage, water molecules are eliminated, and amide linkages are formed, creating the long-chain polyamide. The pressure is eventually reduced to facilitate the removal of the remaining water, driving the polymerization to completion. taylorandfrancis.com

The entire process, from monomeric precursors to the final polymer, is a well-established industrial method for producing one of the most important engineering polymers, valued for its excellent balance of toughness, temperature resistance, and durability. taylorandfrancis.com

Table 1: Typical Polycondensation Conditions for Nylon 6,6 Synthesis

| Parameter | Value | Description | Source |

|---|---|---|---|

| Reactants | Hexamethylene this compound (Nylon Salt) | The 1:1 salt of hexamethylenediamine and adipic acid. | terrificscience.orggoogle.com |

| Initial Phase | Aqueous Salt Solution (~50-60%) | The salt is dissolved in water before polymerization. | taylorandfrancis.comgoogle.com |

| Polymerization Temperature | 270°C - 300°C | High temperature is required to drive the polycondensation reaction. | taylorandfrancis.com |

| Polymerization Pressure | ~18 bar (Autogenous) | Elevated pressure is initially applied, then reduced to remove water. | google.com |

| Reaction Type | Step-growth Polycondensation | Amide bonds are formed with the elimination of water. | researchgate.net |

| Activation Energy | ~22 kcal/mole | Energy barrier for the polycondensation reaction in the presence of water. | researchgate.net |

Integration in Biodegradable Polymer Systems

The integration of adipate structures is fundamental to several commercially important biodegradable polymers. However, the specific use of this compound as a direct additive to modulate the biodegradation of other polymer systems like Polylactic Acid (PLA) or Poly(butylene adipate-co-terephthalate) (PBAT) is not extensively documented in scientific literature. Research on enhancing the biodegradability of these polymers tends to focus on other additives, such as plasticizers, fillers like calcium carbonate, or other organic compounds. nih.govmdpi.comresearchgate.net

For PLA, a brittle polymer, blending it with flexible and biodegradable polymers like PBAT is a common strategy to improve its properties. The biodegradability of such PLA/PBAT blends is complex, as it depends on the properties of each component and the blend's morphology. researchgate.net The addition of natural fibers or other fillers can create pathways for moisture and microbial ingress, which can accelerate the degradation of the composite material. tsijournals.com

The primary mechanism for the biodegradation of polyesters like PLA and PBAT is initiated by hydrolysis, followed by enzymatic action from microorganisms. mdpi.com The process can be summarized in several stages:

Biodeterioration : The material's surface is altered by abiotic factors (moisture, temperature) and microbial colonization. rsc.org

Hydrolysis : Water molecules break down the ester bonds in the polymer chains, a process that reduces the polymer's molecular weight. This step is crucial for synthetic polymers, and its rate depends on factors like crystallinity and hydrophilicity. mdpi.com

Enzymatic Degradation : Microorganisms secrete extracellular enzymes (like lipases and esterases) that further break down the polymer chains into smaller oligomers and monomers. mdpi.comrsc.org The aliphatic ester bonds from adipic acid are particularly vulnerable to this enzymatic attack.

Assimilation and Mineralization : The resulting small molecules are transported into the microbial cells and used as a carbon source, ultimately being converted into carbon dioxide, water, and biomass. mdpi.com

Although not used as an additive, the adipate component within PBAT's structure provides the flexible, easily hydrolyzable links that allow microorganisms to begin breaking down the polymer matrix, thereby conferring biodegradability to the material.

Development of Novel Materials and Composites

Research into adipate-based polymers continues to evolve, with a focus on understanding and controlling polymerization kinetics to create materials with tailored properties. This includes synthesizing novel copolyesters and developing more efficient polymerization methods.

The study of polymerization kinetics is essential for controlling the molecular weight and structure of the final polymer, which in turn dictates its properties.

For Polyesters: The polyesterification of adipic acid with a diol like ethylene (B1197577) glycol (to form Poly(ethylene adipate) or PEA) follows different kinetic models depending on the presence of a catalyst. researchgate.net

Uncatalyzed Polyesterification : The reaction is described as: -d[COOH]/dt = k[COOH][OH]². researchgate.net

Catalyzed Polyesterification : The kinetics change to: -d[COOH]/dt = k[COOH]². researchgate.net These models are crucial for optimizing reactor design and production efficiency.

For Polyamides: The polymerization of nylon salts can be carried out in the melt phase or via direct solid-state polycondensation (DSSP). DSSP is an attractive industrial method because it operates at lower temperatures, reducing thermal degradation and side reactions. nih.govosti.gov However, the kinetics are complex. Aliphatic nylon salts can undergo a solid-melt transition (SMT), where water produced during polycondensation hydrates the salt and destroys its crystal structure, leading to a molten state. nih.gov The kinetics before this transition often fit nucleation and growth models. nih.gov Reactor design is critical in DSSP to manage the removal of water and prevent the SMT, allowing the reaction to proceed in the solid phase to achieve high molecular weight polymers. nih.govnih.gov The polycondensation of Nylon 6,6 salt in the presence of water has been shown to be a second-order reaction. researchgate.net

Table 2: Kinetic Models in Adipate-based Polymerization

| Polymer System | Polymerization Method | Kinetic Model/Description | Source |

|---|---|---|---|

| Poly(ethylene adipate) (PEA) | Melt Polycondensation (Uncatalyzed) | Rate = k[COOH][OH]² | researchgate.net |

| Poly(ethylene adipate) (PEA) | Melt Polycondensation (Catalyzed) | Rate = k[COOH]² | researchgate.net |

| Nylon 6,6 | Melt Polycondensation (with water) | Second-order reaction. | researchgate.net |

| Aliphatic Nylon Salts | Direct Solid-State Polycondensation (DSSP) | Kinetics fit nucleation and growth models prior to a potential Solid-Melt Transition (SMT). | nih.gov |

Table of Compounds

Environmental Fate and Ecotoxicological Research Perspectives

Biodegradation Studies in Aquatic and Terrestrial Environments

The breakdown of chemical substances by microorganisms is a key process that determines their persistence in the environment. Biodegradation studies of adipate (B1204190) compounds, including diammonium adipate, provide insights into their environmental longevity.

The rate at which this compound and other adipate-based materials biodegrade is influenced by a multitude of environmental and physicochemical factors. copernicus.org Key environmental conditions affecting biodegradation include temperature, moisture, pH, and the availability of oxygen. copernicus.org The inherent properties of the polymeric material also play a significant role. copernicus.org

Research has shown that the type of soil and its microbial characteristics are crucial determinants of the degradation rate of adipate-containing polymers like poly(butylene adipate-co-terephthalate) (PBAT). sci-hub.se For instance, the mineralization of PBAT films varied significantly across different soil types, with a study showing 16% mineralization in a lou soil compared to only 0.3% in a black soil over 120 days. sci-hub.se This highlights the importance of the local microbial community composition and soil chemistry. sci-hub.se

Nitrogen amendments, such as those from fertilizers, can also impact biodegradation. copernicus.orgcopernicus.org Interestingly, some studies have found that both organic and inorganic nitrogen additions can inhibit the biodegradation of certain biodegradable mulch films. copernicus.org In one study, urea (B33335) amendment reduced mulch biodegradation by approximately 6% in one soil type. copernicus.org It is speculated that in nitrogen-limited conditions, microorganisms may not produce the necessary enzymes to break down polyesters if the process does not increase nitrogen availability for them. copernicus.orgcopernicus.org The addition of nutrients can, however, enhance the degradation of other pollutants like hydrocarbons by stimulating microbial activity. ajol.info

The following table summarizes key factors that influence the biodegradation of adipate-based materials:

| Factor | Influence on Biodegradation | Research Findings |

| Microbial Activity | The composition and activity of the microbial community are primary drivers of biodegradation. | Different soil types with varying microbial populations exhibit significantly different degradation rates for PBAT. sci-hub.se |

| Nitrogen Amendments | The presence of additional nitrogen can either enhance or inhibit biodegradation depending on the specific conditions and material. | Organic and inorganic nitrogen amendments were found to inhibit the biodegradation of a biodegradable mulch film. copernicus.org |

| Environmental Conditions | Temperature, moisture, pH, and oxygen availability are critical abiotic factors. | These conditions directly affect microbial metabolism and the chemical stability of the adipate compound. copernicus.org |

| Polymer Properties | The physicochemical characteristics of the adipate-containing material influence its susceptibility to microbial attack. | The structure and composition of the polymer affect its degradation. copernicus.org |

Understanding the breakdown products, or metabolites, of this compound during biodegradation is essential for a complete environmental risk assessment. The degradation pathway of adipate esters often involves the sequential hydrolysis of the ester bonds, which can lead to the formation of a monoester of adipic acid. nih.gov However, the presence of this monoester is sometimes observed only in trace amounts, likely due to the comparable reactivity of both carboxyl groups in adipic acid. nih.gov

In the context of plasticizers, which can be adipate-based, biodegradation in soil can lead to the formation of various metabolites. For example, the degradation of certain adipate esters has been shown to produce butoxyethanol, which can further break down into butanol and formic acid. researchgate.net The analysis of these metabolites is crucial as they may have their own toxicological profiles. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) are used to extract and identify these metabolites from soil samples. nih.gov

Life Cycle Assessment (LCA) of Adipic Acid Production Pathways

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal. For adipic acid, the precursor to this compound, LCAs are instrumental in comparing the environmental footprint of different production methods.

The conventional production of adipic acid from fossil fuels is a significant source of nitrous oxide (N₂O), a potent greenhouse gas with a warming potential up to 298 times that of carbon dioxide. icvcm.org In the past, adipic acid production was the largest industrial source of N₂O emissions. iges.or.jp To address this, various abatement technologies have been implemented, including thermal destruction and catalytic decomposition, which can reduce N₂O emissions by 90-99%. icvcm.orgiges.or.jp These technologies work by converting N₂O into nitrogen before it can be released into the atmosphere. icvcm.org As a result of these measures, N₂O emissions from adipic acid production have been substantially reduced. iges.or.jp

The growing concern over greenhouse gas emissions has driven research into bio-based production routes for adipic acid. researchgate.netbiofueljournal.com These alternative pathways often utilize renewable feedstocks like lignocellulosic biomass or sugars. researchgate.netbiofueljournal.com

LCAs comparing bio-based and fossil-based adipic acid production have shown that the bio-based routes generally have a lower impact on global warming. researchgate.netdtu.dk One study found that bio-based adipic acid could lead to a 62% to 78% reduction in greenhouse gas emissions compared to conventional methods. dtu.dk Another analysis indicated that a direct fermentation pathway from sugars could lower GHG emissions by as much as 78.7% relative to fossil-based production. biofueljournal.com

However, the environmental performance of bio-based routes can vary. For example, while they tend to have lower global warming potential, they may have higher impacts in other categories like acidification. researchgate.net The choice of feedstock and the specific conversion technology are critical. A study comparing different bio-based pathways found that using phenol (B47542) from lignin (B12514952) resulted in a significant reduction in cumulative energy demand. nih.gov

The following table provides a comparative overview of the environmental impacts of bio-based versus fossil-based adipic acid production based on LCA studies:

| Impact Category | Bio-based Production | Fossil-based Production | Key Findings |

| Global Warming Potential | Lower | Higher | Bio-based routes can significantly reduce greenhouse gas emissions, primarily by avoiding N₂O formation. researchgate.netbiofueljournal.comdtu.dk |

| Acidification Potential | Potentially Higher | Lower | Some bio-based processes may have a greater impact on acidification. researchgate.net |

| Eutrophication Potential | Lower | Higher | Bio-based production generally shows a lower impact on eutrophication. researchgate.net |

| Photochemical Ozone Creation | Lower | Higher | A lower impact on smog formation is often observed with bio-based pathways. researchgate.net |

Ecotoxicological Evaluation Methodologies for Adipates

Assessing the potential harm of adipates to ecosystems requires standardized ecotoxicological evaluation methodologies. These methods are designed to determine the toxicity of a substance to various organisms representing different trophic levels.

For adipate compounds, ecotoxicity testing often involves assessing their effects on aquatic organisms such as fish, daphnids (water fleas), and algae. oecd.org For example, acute toxicity tests on fish determine the concentration at which 50% of the test population dies within a specified time (LC50). europa.eu Chronic toxicity tests, on the other hand, evaluate longer-term effects on reproduction and growth. oecd.org

Phytotesting, which assesses the effects of a substance on plants, is another important tool for evaluating the ecological safety of adipates, particularly in terrestrial environments. nih.gov Biodegradation studies in soil are also a form of ecotoxicological evaluation, as they can reveal the formation of potentially toxic metabolites. nih.govresearchgate.net

The results of these tests are used to determine the Predicted No-Effect Concentration (PNEC), which is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. oecd.org This information is crucial for conducting a comprehensive environmental risk assessment.

Analytical Methodologies and Characterization Techniques in Diammonium Adipate Research

Spectroscopic Characterization of Adipate (B1204190) Compounds (e.g., IR, NMR)

Spectroscopic methods are fundamental in elucidating the molecular structure of adipate compounds. While public domain spectra specifically for diammonium adipate are not abundant, the characterization can be effectively understood by analyzing its constituent ions—the adipate anion and the ammonium (B1175870) cation—through studies of adipic acid and its various salts.

Infrared (IR) Spectroscopy is used to identify functional groups. In the analysis of adipate salts, the focus is on the carboxylate (COO⁻) and ammonium (NH₄⁺) groups. The IR spectrum of adipic acid shows a characteristic intense vibration for the C=O bond in the carboxylic acid group around 1700 cm⁻¹. researchgate.net When adipic acid is converted to its adipate salt, this peak shifts. For instance, in hexamethylenethis compound, the carboxylate group (COO⁻) vibrations appear at approximately 1648 cm⁻¹ and 1451 cm⁻¹. stackexchange.com The N-H stretching vibrations of the ammonium or ionized amine groups are also prominent. In hexamethylenethis compound, a peak corresponding to the ionized amine group (-NH₃⁺) is observed around 2210 cm⁻¹, with a deformation vibration at 1521 cm⁻¹. stackexchange.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of adipic acid displays two main signals for the methylene (B1212753) (-CH₂-) protons at chemical shifts of about 1.65 ppm and 2.33 ppm. researchgate.net A much broader signal corresponding to the acidic proton of the carboxyl group (-COOH) appears significantly downfield, around 10.48 ppm. researchgate.net In adipate salts, this acidic proton signal is absent.

¹³C NMR: The ¹³C NMR spectrum of adipic acid shows signals for the two non-equivalent methylene carbons at approximately 24 ppm (β-carbons) and 35 ppm (α-carbons). researchgate.net The carboxylic carbon appears around 182.7 ppm. researchgate.net Upon formation of the adipate ion, the chemical environment of the carboxylate carbon changes, causing its signal to shift. For example, when adipate is intercalated in a layered double hydroxide (B78521), the carboxylate carbon signal shifts to 183.8 ppm. researchgate.net

Table 1: Key Spectroscopic Data for Adipic Acid and Related Adipate Salts

| Technique | Functional Group/Proton | Adipic Acid (AA) | Adipate Salt (Example: Hexamethylenethis compound) | Reference |

|---|---|---|---|---|

| FTIR | C=O (Carboxylic Acid) | ~1700 cm⁻¹ | - | researchgate.net |

| COO⁻ (Carboxylate) | - | ~1648 cm⁻¹, ~1451 cm⁻¹ | stackexchange.com | |

| -NH₃⁺ (Ionized Amine) | - | ~2210 cm⁻¹ (stretch), ~1521 cm⁻¹ (deformation) | stackexchange.com | |

| ¹H NMR | -CH₂- | ~1.65 ppm, ~2.33 ppm | Signals for methylene protons expected in a similar region. | researchgate.net |

| -COOH | ~10.48 ppm | Absent | researchgate.net | |

| ¹³C NMR | -CH₂- | ~24 ppm, ~35 ppm | Signals for methylene carbons expected in a similar region. | researchgate.net |

| -COOH / -COO⁻ | ~182.7 ppm | ~183.8 ppm (in a layered double hydroxide) | researchgate.net |

Chromatographic Methods for Impurity Profiling and Quantification (e.g., GC, HPLC)

Chromatographic techniques are indispensable for separating, identifying, and quantifying impurities in this compound, which is critical for ensuring the quality of the final polymer product. pharmainfo.in Impurities can originate from starting materials, side reactions during synthesis, or degradation. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for analyzing non-volatile impurities. chromatographyonline.com For adipic acid and its salts, reversed-phase HPLC (RP-HPLC) is common. chromatographyonline.com The method can be tailored by adjusting the mobile phase composition (e.g., a mixture of water, acetonitrile, and an acid like sulfuric acid), column type, and detector (e.g., UV detector at 200 nm). frontiersin.org HPLC is effective in separating organic impurities such as unreacted starting materials or by-products from the synthesis process. medwinpublishers.com In the production of bio-based nylon salts, HPLC is used to determine the concentration of products and by-products like acetic acid and lactic acid in fermentation broths. frontiersin.org

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable impurities. pharmainfo.in When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both identifying and quantifying volatile organic compounds that may be present as residual solvents or contaminants. medwinpublishers.com

The goal of impurity profiling is to create a comprehensive chromatographic profile that reveals all potential impurities. chromatographyonline.com This often involves using multiple chromatographic systems with different selectivities to ensure no impurity is overlooked. chromatographyonline.com

Thermal Analysis Techniques for Material Characterization (e.g., TGA, DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of materials. matestlabs.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. matestlabs.com For nylon salts like hexamethylene this compound (AH-salt), TGA reveals a multi-step decomposition process. researchgate.net A similar behavior is expected for this compound. The initial weight loss would correspond to the loss of ammonia (B1221849), followed by the degradation of the remaining adipic acid at higher temperatures. In studies of flame-retarded polyamide 6,6 synthesized from AH-salt, TGA showed that the reference polymer undergoes a single decomposition process, whereas modified versions show two steps. researchgate.net TGA is also used to determine the temperature at which 5% of the initial mass is lost (Td,5%), a key indicator of the onset of degradation. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. It is used to detect thermal events like melting, crystallization, and glass transitions. researchgate.net For nylon salt monomers, DSC is used to investigate thermal behaviors and the properties of different crystal forms. researchgate.net For example, in the study of polypentamethylene adipate (PA56), DSC was used to investigate the thermal properties of the resulting flame-retardant copolymers. researchgate.net

Table 2: Illustrative Thermal Properties of a Related Nylon Salt (PA 612)

| Parameter | Description | Typical Value Range/Observation | Reference |

|---|---|---|---|

| TGA | Degradation Temperature (Td) | Defined as the temperature of maximum mass loss rate. | mdpi.com |

| 5% Mass Loss Temp (Td,5%) | Temperature where 5% of the initial mass is lost. | mdpi.com | |

| Decomposition Steps | Multi-step process often observed for nylon salts. | researchgate.net | |

| DSC | Melting/Decomposition Events | Provides temperatures for phase transitions and decomposition. | researchgate.net |

Particle Size Distribution Analysis in Ammonium Adipate Suspensions

The particle size distribution of ammonium adipate in a suspension is a critical quality attribute, especially in industrial settings where it affects processability and the quality of the final product, such as nylon fibers. pall.com Laser diffraction is the most common technique for analyzing particle size distributions of materials ranging from the nanometer to the millimeter scale. particletechlabs.com

The method works by passing a laser beam through a dispersed sample. The particles scatter the light at an angle that is inversely proportional to their size; smaller particles scatter light at larger angles. particletechlabs.com A detector array measures the angular pattern of the scattered light, which is then mathematically converted into a particle size distribution, often assuming a spherical particle model. particletechlabs.com

In a study of ammonium adipate solutions (AASs) used as shale inhibitors, a laser particle size analyzer was used to determine the effect of the inhibitor on bentonite (B74815) clay particles. mdpi.com The results showed that the mean size of virgin bentonite was 33.26 μm, which decreased upon hydration. The addition of an ammonium adipate solution altered this distribution, indicating an interaction between the adipate salt and the clay particles. mdpi.com Analysis of contaminants in nylon salt solutions revealed particles ranging from submicron to over 40 μm, with the majority falling between 1 and 10 μm. pall.com

Table 3: Example of Particle Size Data from Ammonium Adipate Solution Study

| Sample | Mean Particle Size (μm) | Reference |

|---|---|---|

| Virgin Bentonite | 33.26 | mdpi.com |

| Hydrated Bentonite | 11.06 | mdpi.com |

| Bentonite with 0.1% AAS-8 (before hydration) | 28.58 | mdpi.com |

Advanced Mass Spectrometry for Insoluble Polymers (relevant for nylon salts)

While this compound itself is a small molecule, it is a precursor to nylons, which are often insoluble or poorly soluble polymers. Advanced mass spectrometry (MS) techniques are crucial for characterizing these resulting polymers. cmu.edu Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly valuable because they can generate intact gas-phase ions from large, non-volatile macromolecules with minimal fragmentation. wpmucdn.compaint.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is well-suited for polymer analysis due to its high tolerance for salts and broad mass range. wpmucdn.com For insoluble polymers like polyamides, conventional sample preparation (the dried-droplet method) is difficult. cmu.edu A specialized "solid/solid" preparation method, where a solid mixture of the polymer and a matrix powder is pressed into a pellet, has been shown to yield reproducible and high-resolution MALDI-MS spectra. cmu.eduresearchgate.net

Electrospray Ionization (ESI) is another soft ionization technique often coupled with liquid chromatography (LC-MS) or used for tandem mass spectrometry (MS/MS) analysis. mdpi.com ESI-MS/MS is extensively used for the detailed structural characterization of biodegradable polymers and for monitoring their degradation. mdpi.com A key difference from MALDI is that ESI often produces multiply charged ions, which can be useful for analyzing very large molecules on instruments with a more limited mass-to-charge ratio range. paint.org

These MS techniques allow for the determination of key polymer characteristics, including the chemical structure of repeat units, end-group analysis, and the molecular weight distribution of oligomers. paint.org

Application as Analytical Standard in Calibration

High-purity chemical compounds are essential for use as analytical standards to ensure the accuracy and reliability of quantitative measurements. Adipic acid itself is available as an inspection standard. hhxchemical.com Its esters, such as dibutyl adipate, are sold as analytical standards for use in calibration. sigmaaldrich.com

While this compound is not as commonly cited as a primary standard, a highly purified form of it would be essential for calibrating analytical methods specifically developed for nylon production. For example, in the quantitative analysis of a nylon salt process stream, a well-characterized this compound standard would be necessary to create accurate calibration curves for HPLC or other techniques. This allows for the precise quantification of the monomer salt concentration and any related impurities. The use of standards is a fundamental practice in analytical chemistry, where calibration solutions with known concentrations are prepared to calibrate the instrument response. acs.org

Specialized Research Applications and Mechanistic Studies

Inhibitory Effects on Clay Swelling in Geo-engineering Applications

In the realm of geo-engineering, particularly in drilling operations, the swelling of clay and shale formations presents a significant challenge to wellbore stability. researchgate.nethuntsman.com Diammonium adipate (B1204190) has been investigated as a component in shale inhibitors to mitigate this issue. mdpi.com

Ammonium-based compounds, in general, are known to inhibit clay swelling by chemical means. huntsman.com They function by increasing the ionic strength and altering the transport of fluids into the clay structure, which helps to keep the clay platelets from separating. huntsman.com The use of these inhibitors is often complementary to traditional methods involving inorganic salts like potassium chloride (KCl). huntsman.com

A study focusing on ammonium (B1175870) adipate solutions (AASs) demonstrated their potential as effective clay swelling inhibitors. mdpi.com An optimal formulation, AAS-8, synthesized from adipic acid and tetraethylenepentamine, showed a significant reduction in the linear expansion rate of bentonite (B74815) at a concentration of 0.1%. mdpi.com This indicates a strong inhibitory effect on the hydration and swelling of clay particles. mdpi.com

Mechanisms of Inhibition: Electrostatic Adsorption, Hydrogen Bonding, and Anchoring Effects

The inhibitory action of diammonium adipate and related compounds on clay swelling is attributed to a combination of mechanisms at the molecular level. mdpi.com These mechanisms work in concert to stabilize the clay structure and prevent water-induced expansion.

Electrostatic Adsorption: The ammonium cations from this compound can engage in ion exchange with the cations present on the clay mineral surfaces. mdpi.com This interaction neutralizes the negative charges on the clay platelets, reducing the repulsive forces that contribute to swelling. d-nb.info The adsorption of these low-molecular-weight amine inhibitors binds the clay layers together. mdpi.com

Hydrogen Bonding: The functional groups within the this compound molecule can form hydrogen bonds with the clay surface. mdpi.com This interaction further strengthens the bond between the inhibitor and the clay, creating an adsorption layer that slows the permeation of water molecules into the shale. mdpi.com

Anchoring Effects: The inhibitor molecules can penetrate the clay layers and act as anchors, physically holding the clay sheets together. mdpi.com This anchoring effect, combined with electrostatic adsorption and hydrogen bonding, effectively controls the hydration and swelling process. mdpi.com The structure of the amine used in creating the ammonium adipate solution can influence the effectiveness of this anchoring. mdpi.com

Interactions with Biological Systems at a Fundamental Level

The interactions of this compound and related compounds with biological systems are a subject of ongoing research, particularly concerning their metabolic roles and the bioactivity of their derivatives.

Bioactivity Studies of Adipate-containing Surfactants

Surfactants containing adipate moieties have been synthesized and studied for their physicochemical properties and biological activity. researchgate.net For instance, a counterion-coupled gemini (B1671429) surfactant, 1,6-bis(N,N-hexadecyldimethylammonium) adipate, has been synthesized and characterized. researchgate.net Surfactants, in general, can exhibit significant toxicity against various microorganisms by facilitating penetration into cell membranes. researchgate.net The inclusion of an adipate group in the surfactant structure can influence its properties and potential applications, including as biocides in industrial settings like petroleum fields. researchgate.net Research has also explored the use of adipate-containing polymers, such as poly(glycerol adipate), for creating nanoparticles as carriers for antimicrobial compounds. semanticscholar.org

Role in Cellular Metabolism Studies (analogous to other diammonium dicarboxylates)